molecular formula C7H10Cl4O B14559353 3-Chloro-5-(2,2,2-trichloroethyl)oxane CAS No. 61856-24-4

3-Chloro-5-(2,2,2-trichloroethyl)oxane

Cat. No.: B14559353
CAS No.: 61856-24-4
M. Wt: 252.0 g/mol
InChI Key: DUUABPCUIOVYEM-UHFFFAOYSA-N
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Description

3-Chloro-5-(2,2,2-trichloroethyl)oxane is a halogenated oxane derivative characterized by a six-membered oxygen-containing ring (oxane) substituted with a chlorine atom at the 3-position and a 2,2,2-trichloroethyl group at the 5-position. Structural analogs in pesticide chemistry, such as those listed in the Pesticide Chemicals Glossary (e.g., 3-(dichloroacetyl)-5-(2-furanyl)-2,2-dimethyloxazolidine), share halogenated motifs but differ in functional groups and ring systems .

Properties

CAS No.

61856-24-4

Molecular Formula

C7H10Cl4O

Molecular Weight

252.0 g/mol

IUPAC Name

3-chloro-5-(2,2,2-trichloroethyl)oxane

InChI

InChI=1S/C7H10Cl4O/c8-6-1-5(3-12-4-6)2-7(9,10)11/h5-6H,1-4H2

InChI Key

DUUABPCUIOVYEM-UHFFFAOYSA-N

Canonical SMILES

C1C(COCC1Cl)CC(Cl)(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(2,2,2-trichloroethyl)oxane typically involves the chlorination of oxane derivatives. The reaction conditions often require the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chlorinating agent.

Industrial Production Methods

Industrial production of 3-Chloro-5-(2,2,2-trichloroethyl)oxane may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of catalysts may also be employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(2,2,2-trichloroethyl)oxane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or chlorinated alcohols.

    Reduction: Reduction reactions can lead to the formation of dechlorinated derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated alcohols, while substitution reactions can produce a variety of functionalized oxane derivatives.

Scientific Research Applications

3-Chloro-5-(2,2,2-trichloroethyl)oxane has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(2,2,2-trichloroethyl)oxane involves its interaction with molecular targets through its chlorinated functional groups. These interactions can lead to various chemical transformations, such as nucleophilic substitution or electrophilic addition. The pathways involved depend on the specific reaction conditions and the presence of other reactants.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Structure Key Functional Groups Applications/Reactivity References
3-Chloro-5-(2,2,2-trichloroethyl)oxane Oxane ring with Cl at C3 and CCl3CH2- at C5 Chlorine, trichloroethyl Potential agrochemical intermediate; unconfirmed in provided literature N/A
3-(Dichloroacetyl)-5-(2-furanyl)-2,2-dimethyloxazolidine Oxazolidine ring with dichloroacetyl and furanyl groups Dichloroacetyl, furanyl Herbicide safener (commercial name: furilazole)
3-Amino-2,5-dichlorobenzoic acid Benzoic acid with NH2 at C3 and Cl at C2/C5 Amino, chlorine Herbicide (commercial name: chloramben)
3-(Hydroxymethylphosphinyl)-propanoic acid Propanoic acid with hydroxymethylphosphinyl group Phosphonate, hydroxymethyl Experimental herbicide (HOE-061517)

Key Observations:

Structural Differences: Unlike oxazolidine or benzoic acid derivatives, 3-Chloro-5-(2,2,2-trichloroethyl)oxane features an oxane backbone, which may confer distinct stereoelectronic properties. The trichloroethyl group could enhance lipophilicity compared to simpler chloro-substituted analogs. Chloramben (3-amino-2,5-dichlorobenzoic acid) lacks the oxane ring but shares multiple chlorine substituents, highlighting the role of halogenation in herbicidal activity .

Synthetic Challenges: Palladium-catalyzed C–H functionalization methods (as described in ) could theoretically enable selective halogenation or alkylation of oxane derivatives.

Bioactivity Gaps :

  • While furilazole and chloramben are established agrochemicals, the biological activity of 3-Chloro-5-(2,2,2-trichloroethyl)oxane remains speculative. Its trichloroethyl group may resemble motifs in fungicides (e.g., chlorothalonil), but further studies are required.

Research Findings and Limitations

  • Synthesis: No documented synthesis routes for 3-Chloro-5-(2,2,2-trichloroethyl)oxane were found in the provided evidence. Analogous halogenated oxanes might be synthesized via electrophilic substitution or transition-metal catalysis, as discussed in palladium-catalyzed C–H activation literature .
  • Stability : The trichloroethyl group may impart hydrolytic instability compared to methyl or ethyl analogs, a common issue in halogenated compounds.
  • Toxicity : Chlorinated compounds often exhibit environmental persistence; regulatory scrutiny would likely apply if commercialized.

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